N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Description

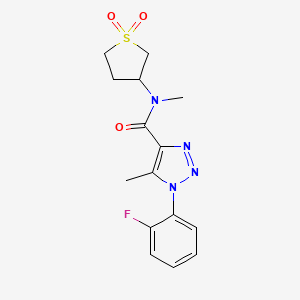

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a 2-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(2-fluorophenyl)-N,5-dimethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O3S/c1-10-14(15(21)19(2)11-7-8-24(22,23)9-11)17-18-20(10)13-6-4-3-5-12(13)16/h3-6,11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURQGMRUXYUUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)N(C)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a tetrahydrothiophene moiety. The presence of the fluorophenyl group is significant for its biological activity. The molecular formula is C14H16F N5O2S, with a molecular weight of 323.37 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. A study found that similar triazole derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

The compound has been evaluated for anticancer activity. In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxic effects against several cancer cell lines. For instance, compounds with triazole moieties were reported to inhibit thymidylate synthase, leading to decreased DNA synthesis and increased apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 1.1 | Thymidylate synthase inhibition |

| HCT-116 | 2.6 | Induction of apoptosis |

| HepG2 | 1.4 | Disruption of nucleic acid metabolism |

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. Some studies suggest that they can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to enzymes such as thymidylate synthase disrupts DNA synthesis in cancer cells.

- Cell Membrane Disruption : Antimicrobial activity may arise from the compound's ability to integrate into bacterial membranes.

- Cytokine Modulation : Potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Case Studies

A series of synthesized triazole derivatives were tested for their biological activities. Among these, one derivative demonstrated a remarkable IC50 value of 0.5 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin . This highlights the potential of this class of compounds in cancer therapy.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit potent anticancer activities. For instance, derivatives of 1H-1,2,3-triazole have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of DNA synthesis and interference with cellular signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Related compounds have demonstrated efficacy against a range of bacterial and fungal strains. The presence of the thiophene ring enhances membrane permeability, potentially leading to increased antimicrobial activity.

Enzyme Inhibition

Research has shown that certain triazole derivatives can act as inhibitors for enzymes such as carbonic anhydrase. This inhibition is crucial for developing treatments for conditions like glaucoma and obesity.

Synthetic Methodologies

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves:

- “Click” Chemistry : This method allows for the efficient formation of the triazole ring by reacting azides with alkynes in the presence of copper catalysts.

- Amide Coupling Reactions : The carboxamide functionality is introduced through coupling reactions involving carboxylic acids and amines using coupling reagents such as EDC or CDI.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of triazole derivatives similar to this compound. Results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against leukemia cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of related triazole compounds against various pathogens. The results showed that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .

Case Study 3: Enzyme Inhibition

Research on enzyme inhibition highlighted that specific derivatives could effectively inhibit carbonic anhydrase II. This finding suggests potential therapeutic applications in treating conditions such as glaucoma and metabolic disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid structure combining a triazole ring, fluorinated aromatic system, and sulfone-containing heterocycle. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural Comparison of Triazole Derivatives

Functional and Pharmacological Insights

- Triazole Core : The 1,2,3-triazole ring is a common pharmacophore in kinase inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-π interactions. The target compound’s methyl groups at N and C5 positions may sterically hinder metabolic degradation, enhancing bioavailability .

- In contrast, the 4-fluorophenyl analog (Table 1, row 2) shows reduced steric bulk, which may alter binding kinetics .

- Sulfone vs. Carbothioamide : The sulfone group in the target compound increases hydrophilicity, whereas the carbothioamide in the pyrazole derivative (Table 1, row 2) may enhance metal-binding properties, relevant to enzyme inhibition .

Q & A

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Store in amber vials under argon at -20°C, as sulfone-containing analogs degrade via hydrolysis in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.